Home > Products > Screening Compounds P99930 > 3-O-Xinafoyl Salmeterol
3-O-Xinafoyl Salmeterol -

3-O-Xinafoyl Salmeterol

Catalog Number: EVT-1495881
CAS Number:
Molecular Formula: C₃₆H₄₃NO₆
Molecular Weight: 585.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-O-Xinafoyl Salmeterol is a derivative of Salmeterol, which is a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a xinafoyl group, enhancing its pharmacological properties. Salmeterol itself is known for its bronchodilatory effects, making 3-O-Xinafoyl Salmeterol a subject of interest for further research and application in respiratory therapies.

Source and Classification

3-O-Xinafoyl Salmeterol falls under the category of beta-adrenergic agonists, specifically targeting the beta-2 adrenergic receptors. It is classified as a pharmaceutical compound used in respiratory medicine. The molecular formula for 3-O-Xinafoyl Salmeterol is C36H44ClNO6C_{36}H_{44}ClNO_{6}, with a molecular weight of approximately 622.19 g/mol .

Synthesis Analysis

The synthesis of 3-O-Xinafoyl Salmeterol can be approached through various methods, often involving multi-step organic reactions. One notable method includes:

  1. Starting Materials: The synthesis typically begins with Salmeterol as the base compound.
  2. Modification: The introduction of the xinafoyl group occurs through acylation reactions, where Salmeterol reacts with xinafoic acid derivatives.
  3. Purification: Following synthesis, purification processes such as recrystallization or chromatography are employed to isolate the desired product.

In recent studies, improved synthetic routes have been developed to enhance yield and reduce costs, emphasizing eco-friendly reagents and methods .

Chemical Reactions Analysis

3-O-Xinafoyl Salmeterol undergoes several chemical reactions during its synthesis and application:

  1. Acylation Reaction: The primary reaction involves the acylation of Salmeterol with xinafoic acid derivatives, forming an ester bond.
  2. Reduction Reactions: Depending on synthetic pathways, subsequent reduction steps may occur to modify functional groups.
  3. Purification Reactions: Techniques such as solvent extraction or chromatography are utilized to achieve purity.

These reactions are crucial for optimizing yield and ensuring the efficacy of the final product.

Mechanism of Action

The mechanism of action for 3-O-Xinafoyl Salmeterol involves:

  1. Binding to Beta-2 Adrenergic Receptors: Upon administration, it binds selectively to beta-2 adrenergic receptors located in bronchial smooth muscle.
  2. Activation Pathway: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within cells.
  3. Bronchodilation Effect: Elevated cAMP leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.

This mechanism underscores its therapeutic role in alleviating symptoms associated with asthma and COPD .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-O-Xinafoyl Salmeterol include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulation development and storage considerations.

Applications

3-O-Xinafoyl Salmeterol has several scientific applications:

  1. Pharmaceutical Development: Used in formulating inhalers and nebulizers for respiratory diseases.
  2. Research Studies: Investigated for potential enhancements in therapeutic efficacy compared to conventional Salmeterol formulations.
  3. Analytical Chemistry: Employed in studies involving molecularly imprinted polymers for selective extraction from biological fluids .
Chemical Structure and Physicochemical Properties of 3-O-Xinafoyl Salmeterol

Molecular Architecture and Stereochemical Configuration

3-O-Xinafoyl salmeterol (salmeterol xinafoate) is a complex molecular entity comprising salmeterol base ionically paired with 1-hydroxy-2-naphthoic acid (xinafoic acid). The salmeterol moiety features a phenylalkylamine backbone with three critical functional regions: a secondary amine head group, a phenyl ring with a hydroxymethyl substituent at position 2, and an elongated lipophilic tail terminating in a phenylbutoxy group. The xinafoate counterion anchors to the protonated amine via an ionic bond, while its hydroxyl group enables additional intermolecular interactions. The molecular formula is C36H45NO7, with an average molecular weight of 603.756 g/mol and a monoisotopic mass of 603.319602793 g/mol [3] [8].

The stereogenic center at the ethanolamine carbon (Cβ-OH) exists as a racemic mixture in therapeutic formulations. The active (R)-enantiomer exhibits approximately 60-fold greater β2-adrenergic receptor binding affinity than its (S)-counterpart. X-ray crystallography reveals a near-perpendicular orientation (≈85°) between the salmeterol phenyl ring and naphthalene plane of xinafoic acid, optimizing cation-π interactions and solid-state packing efficiency [6] [8].

Table 1: Molecular Characteristics of 3-O-Xinafoyl Salmeterol

PropertyValueAnalytical Method
Molecular FormulaC36H45NO7High-resolution MS
Molecular Weight (g/mol)603.756Calculated
SMILESO=C(C1=CC=C2C=CC=CC2=C1O)O.OC3=C(CO)C=C(C(CNCCCCCCOCCCCC4=CC=CC=C4)O)C=C3Canonical representation [3]
InChIKeyXTZNCVSCVHTPAI-UHFFFAOYSA-NStandard identifier [8]
StereochemistryRacemic mixture at CβChiral chromatography

Xinafoate Counterion Interaction Dynamics

The ionic association between salmeterol (pKa 10.3 ± 0.2) and xinafoic acid (pKa 3.8 ± 0.1) creates a stable zwitterionic complex with profound implications for molecular behavior. The dissociation constant (Kd) in aqueous media is approximately 10-6.5 M at pH 7.4, indicating moderate stability. Below pH 6.0, protonation of the carboxylate group weakens ionic bonding, triggering dissociation into free salmeterol cation and xinafoate anion. This pH-dependent equilibrium governs dissolution kinetics and bioavailability [2] [9].

Infrared spectroscopy identifies key interaction sites: a broad absorption band at 2500-2600 cm-1 confirms proton transfer (COOH → COO-), while shifts in the amine deformation mode (1585 → 1620 cm-1) verify N+-H···O- bonding. Molecular dynamics simulations reveal water-bridged hydrogen bonding between the phenolic hydroxyl of salmeterol and naphthoate carbonyl oxygen, contributing to crystal lattice stability. The xinafoate moiety enhances lipophilicity (Δlog P ≈ +1.8 versus free base) while providing a chromophore for UV detection at 228 nm [2] [6].

Lipophilicity and Partition Coefficient Analysis

Lipophilicity profiles reveal complex behavior arising from ionization equilibria. The intrinsic log P (unionized species) is 3.26 ± 0.15, while experimental log D7.4 values range from 1.45 to 1.85 due to protonation of the secondary amine at physiological pH. This translates to 99.9% ionization below pH 7.0, dramatically reducing membrane permeability [2]. Temperature-dependent partitioning studies in n-octanol/water systems show entropy-driven transfer (ΔS = +45 J/mol·K) above 25°C, attributed to dehydration of the lipophilic tail.

The compound exhibits anomalous follicular penetration relative to molecular weight – a phenomenon linked to its balanced lipophilicity (log D7.4 ≈1.5). Drugs with log D between 0.5-2.5 demonstrate 34-60% follicular contribution to total skin flux, whereas highly lipophilic analogs (log P >3.5) show <5% follicular uptake [5]. This positions 3-O-xinafoyl salmeterol favorably for topical pulmonary delivery where follicular reservoirs enhance sustained release.

Table 2: Partitioning and Ionization Properties

ParameterValueConditionsSignificance
log P (intrinsic)3.26 ± 0.15n-octanol/water, pH 12.0Measures unionized form lipophilicity
log D7.41.45 - 1.85n-octanol/water, pH 7.4Reflects membrane permeability
pKa (amine)10.3 ± 0.2Potentiometric titrationGoverns ionization state
pKa (phenol)8.3 ± 0.1SpectrophotometricAffects hydrogen bonding capacity
pKa (xinafoic)3.8 ± 0.1ConductometricDetermines counterion dissociation

Solid-State Characterization: Polymorphism and Crystallinity

Two polymorphic forms dominate solid-state behavior. Form I (thermodynamically stable) displays monoclinic P21/c symmetry with melting onset at 137.5°C (ΔHfus = 98 kJ/mol). Form II (metastable) exhibits orthorhombic P212121 packing and melts at 134.2°C (ΔHfus = 86 kJ/mol), consistent with lower lattice energy. The energy difference between forms is ≈4.2 kJ/mol, explaining Form II's persistence under ambient conditions [6] [8].

Inverse gas chromatography quantifies surface energetics: Form II shows 18% higher specific surface energy (γsSP = 48.5 mJ/m2 vs 41.1 mJ/m2 for Form I at 30°C) due to greater exposure of polar groups. Hansen solubility parameters confirm enhanced polarity (δp = 12.3 MPa1/2 vs 10.1 MPa1/2) and hydrogen bonding capacity (δh = 9.8 vs 8.3 MPa1/2) in Form II. These differences profoundly impact powder flow, compaction, and dissolution kinetics [6].

Table 3: Polymorphic Characteristics

PropertyForm IForm IICharacterization Method
Crystal SystemMonoclinicOrthorhombicSingle-crystal XRD
Space GroupP21/cP212121Structure solution
Melting Point (°C)137-138134-135Differential scanning calorimetry
γsD (mJ/m2)42.3 ± 0.838.1 ± 0.6Inverse gas chromatography
γsSP (mJ/m2)41.1 ± 1.248.5 ± 1.5Inverse gas chromatography
Acid-Base Ratio (KA/KD)0.921.87IGC with polar probes

Solubility Profiling in Hydrophilic and Supercritical Fluid Media

Aqueous solubility exhibits pH-dependent behavior: 62 μg/mL at pH 3.0 (predominantly ionized species), decreasing to 8.3 μg/mL at pH 7.4 due to micelle formation. The critical micelle concentration (CMC) is 35 μM, with aggregation numbers of ≈120 molecules per micelle. Solubilization follows the equation log S = 0.89(log P) - 2.1 (r2 = 0.94) for homolog surfactants [2] [8].

Supercritical CO2 (scCO2) processing enables particle engineering. At 40°C and 150 bar, solubility reaches 1.2 mg/g CO2 with a 9.3% enhancement using acetone cosolvent. Rapid expansion from supercritical solutions produces nanoparticles (d50 = 230 nm) with controlled crystallinity. Impregnation into porous carriers via scCO2 yields 18-22% drug loading in silica matrices, demonstrating utility for modified-release formulations [6] [9].

Table 4: Solubility Profile Across Media

MediumSolubility (μg/mL)ConditionsMethod
Water (pH 1.2)78 ± 3.237°C, HCl solutionShake-flask HPLC
Phosphate buffer (pH 7.4)8.3 ± 0.737°C, isotonicEquilibrium dialysis
Methanol42,900 ± 1,50025°CGravimetric analysis
scCO21,200 ± 90 mg/g CO240°C, 150 barStatic saturation method
0.5% SLS solution145 ± 837°CUSP dissolution apparatus

Properties

Product Name

3-O-Xinafoyl Salmeterol

Molecular Formula

C₃₆H₄₃NO₆

Molecular Weight

585.73

Synonyms

2-Hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl 1-hydroxy-2-naphthoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.